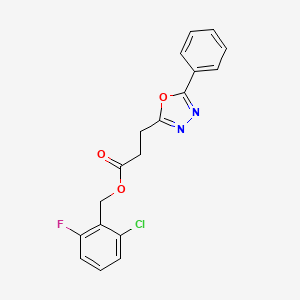![molecular formula C27H34N2O3S B12503736 N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide](/img/structure/B12503736.png)
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]glycinamide is a complex organic compound with a unique structure that includes a tricyclo[3311~3,7~]decane moiety, a glycinamide backbone, and various substituents such as methylsulfonyl and dimethylphenyl groups
準備方法
The synthesis of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]glycinamide involves multiple steps, each requiring specific reaction conditions and reagents The synthetic route typically starts with the preparation of the tricyclo[331
Tricyclo[3.3.1.1~3,7~]decane Core Synthesis: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclo[3.3.1.1~3,7~]decane structure.
Glycinamide Backbone Introduction: The glycinamide backbone is introduced through a series of reactions, including amidation and protection/deprotection steps.
Substituent Attachment: The final step involves the attachment of the 2,4-dimethylphenyl and methylsulfonyl groups to the glycinamide backbone, typically through nucleophilic substitution or coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tricyclo[3.3.1.1~3,7~]decane core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity make it a candidate for use in materials science and other industrial applications.
作用機序
The mechanism of action of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.
類似化合物との比較
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety.
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety and has a simpler phenyl group.
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(cyclohexyl)phenyl]glycinamide: Contains a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]decane moiety.
The uniqueness of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide lies in its combination of the tricyclo[3.3.1.1~3,7~]decane core with the glycinamide backbone and the specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C27H34N2O3S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
N-[4-(1-adamantyl)phenyl]-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C27H34N2O3S/c1-18-4-9-25(19(2)10-18)29(33(3,31)32)17-26(30)28-24-7-5-23(6-8-24)27-14-20-11-21(15-27)13-22(12-20)16-27/h4-10,20-22H,11-17H2,1-3H3,(H,28,30) |
InChIキー |
BDOLMRSPMMSGQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)

![3-(4-{[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)prop-2-enoic acid](/img/structure/B12503671.png)

![Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503684.png)




![N-[4-(benzylamino)phenyl]acetamide](/img/structure/B12503715.png)
![1-{2-[(2-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503718.png)


